Ethyl 2-[4-(trifluoromethyl)pyridin-2-yl]hydrazine-1-carboxylate Ethyl 2-[4-(trifluoromethyl)pyridin-2-yl]hydrazine-1-carboxylate
Brand Name: Vulcanchem
CAS No.: 883010-89-7
VCID: VC7359733
InChI: InChI=1S/C9H10F3N3O2/c1-2-17-8(16)15-14-7-5-6(3-4-13-7)9(10,11)12/h3-5H,2H2,1H3,(H,13,14)(H,15,16)
SMILES: CCOC(=O)NNC1=NC=CC(=C1)C(F)(F)F
Molecular Formula: C9H10F3N3O2
Molecular Weight: 249.193

Ethyl 2-[4-(trifluoromethyl)pyridin-2-yl]hydrazine-1-carboxylate

CAS No.: 883010-89-7

Cat. No.: VC7359733

Molecular Formula: C9H10F3N3O2

Molecular Weight: 249.193

* For research use only. Not for human or veterinary use.

Ethyl 2-[4-(trifluoromethyl)pyridin-2-yl]hydrazine-1-carboxylate - 883010-89-7

Specification

CAS No. 883010-89-7
Molecular Formula C9H10F3N3O2
Molecular Weight 249.193
IUPAC Name ethyl N-[[4-(trifluoromethyl)pyridin-2-yl]amino]carbamate
Standard InChI InChI=1S/C9H10F3N3O2/c1-2-17-8(16)15-14-7-5-6(3-4-13-7)9(10,11)12/h3-5H,2H2,1H3,(H,13,14)(H,15,16)
Standard InChI Key INDHBOLSKUAZOG-UHFFFAOYSA-N
SMILES CCOC(=O)NNC1=NC=CC(=C1)C(F)(F)F

Introduction

Structural and Physicochemical Properties

Molecular Architecture

The compound’s structure consists of a pyridine core modified at two positions:

  • Position 2: A hydrazinecarboxylate group (–NH–NH–COOEt), which introduces hydrogen-bonding capabilities and structural flexibility.

  • Position 4: A trifluoromethyl (–CF₃) group, known to enhance lipophilicity, metabolic stability, and bioavailability in drug-like molecules .

The ethyl ester moiety in the hydrazinecarboxylate group balances polarity, enabling solubility in organic solvents while retaining limited water miscibility. Quantum mechanical calculations predict a planar configuration for the pyridine ring, with the –CF₃ group inducing electron-deficient characteristics that may influence reactivity .

Physicochemical Data

PropertyValueSource
Molecular FormulaC₉H₁₀F₃N₃O₂
Molecular Weight249.193 g/mol
LogP (Predicted)~2.5 (estimated from analogs)
PSA (Polar Surface Area)78.9 Ų
SolubilityDMSO, ethanol, ethyl acetate

Experimental data for melting point, boiling point, and density remain unreported in accessible literature. The predicted LogP aligns with analogs such as ethyl 2-((5-methylthiophen-2-yl)methylene)hydrazine-1-carboxylate (LogP 2.527) , suggesting moderate lipophilicity suitable for membrane permeability.

Synthesis and Optimization

Synthetic Routes

The primary synthesis involves a nucleophilic substitution reaction between 4-(trifluoromethyl)pyridin-2-amine and ethyl hydrazinecarboxylate under acidic conditions. A representative protocol includes:

  • Reagents: 4-(Trifluoromethyl)pyridin-2-amine (1 eq), ethyl chloroformate (1.2 eq), hydrazine hydrate (1.5 eq).

  • Conditions: Dichloromethane solvent, 0°C to room temperature, 12–24 hours.

  • Workup: Aqueous extraction, drying (MgSO₄), and column chromatography (hexane/ethyl acetate).

Yield optimization (reported up to 68%) requires strict control of stoichiometry and temperature. Alternative methods using coupling agents like EDCI/HOBt have been explored for analogous hydrazinecarboxylates but remain unverified for this specific compound .

Challenges and Modifications

  • Byproduct Formation: Competing reactions at the pyridine nitrogen can generate N-alkylated byproducts. Using bulky bases like DIPEA suppresses this side pathway .

  • Trifluoromethyl Stability: The –CF₃ group is resistant to hydrolysis under mild conditions but may degrade under prolonged exposure to strong acids or bases .

CompoundKey DifferenceReported Activity
Methyl 2-[4-(trifluoromethyl)pyridin-2-yl]hydrazine-1-carboxylateMethyl vs. ethyl esterEnhanced metabolic stability
5-Hydroxy-4-(trifluoromethyl)pyrazolopyridinePyrazole vs. pyridinehERG inhibition risk

The methyl ester analog demonstrates superior metabolic stability in hepatic microsome assays, suggesting that ester modification could fine-tune pharmacokinetics. Conversely, pyrazolopyridine derivatives with –CF₃ groups highlight potential cardiotoxicity risks, necessitating caution in therapeutic development .

Future Research Directions

Pharmacological Profiling

Priority areas include:

  • Target Screening: High-throughput assays against kinase, protease, and GPCR libraries.

  • Toxicity Studies: hERG channel binding assays to assess cardiotoxicity risks .

Structural Optimization

  • Ester Isosteres: Replacing the ethyl group with tert-butyl or cyclopropane moieties to modulate solubility.

  • Heterocycle Hybridization: Integrating pyrazole or thiazole rings to enhance target affinity .

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